![molecular formula C8H13NO3 B2860624 (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid CAS No. 2375248-17-0](/img/structure/B2860624.png)
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid
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Overview
Description
“(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 2375248-17-0 . It has a molecular weight of 171.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c1-2-6-3-5 (8 (11)12)4-7 (10)9-6/h5-6H,2-4H2,1H3, (H,9,10) (H,11,12)/t5-,6+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 171.2 .Scientific Research Applications
Material Science and Biochemistry Applications
- The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a variant of the target molecule, has been identified as an effective β-turn and 310/α-helix inducer in peptides. It serves as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher, highlighting its utility in studying protein structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Organic Chemistry Applications
- A method for the selective oxyfunctionalization of ketones using 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from a similar compound, was developed. This method allows for regioselective α- or γ-oxygenated carbonyl compounds to be obtained smoothly at ambient temperature, showcasing the versatility of piperidine derivatives in synthetic organic chemistry (Ren, Liu, & Guo, 1996).
Peptide Synthesis and Structural Analysis
- The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from urethane-protected amino acids, derived from tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid and its analogs, have been solved. These findings are critical for understanding the reactivity and structural properties of intermediates in peptide synthesis (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
Pharmaceutical Research
- In pharmaceutical research, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, demonstrates the critical role of piperidine derivatives in developing therapeutic agents. X-ray powder diffraction data for this compound highlight its purity and structural integrity, essential for drug development processes (Wang, Suo, Zhang, Hou, & Li, 2017).
Safety and Hazards
properties
IUPAC Name |
(2R,4S)-2-ethyl-6-oxopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNXODZAAVYAP-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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